molecular formula C16H17ClN2O3S2 B4607941 2-(4-CHLOROPHENYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(4-CHLOROPHENYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4607941
M. Wt: 384.9 g/mol
InChI Key: XUWWGGHVQVGOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone is a complex organic compound that features a chlorophenyl group, a thienylsulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorobenzoyl chloride with piperazine to form an intermediate, which is then reacted with 2-thienylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylacetic acid
  • 4-Chlorophenylthioacetic acid
  • 4-Chlorophenylmethanesulfonyl chloride

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-1-[4-(2-thienylsulfonyl)piperazino]-1-ethanone stands out due to its combination of a chlorophenyl group, a thienylsulfonyl group, and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c17-14-5-3-13(4-6-14)12-15(20)18-7-9-19(10-8-18)24(21,22)16-2-1-11-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWWGGHVQVGOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLOROPHENYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(4-CHLOROPHENYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLOROPHENYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLOROPHENYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-CHLOROPHENYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLOROPHENYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.